molecular formula C10H12N4O B15325909 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide

Katalognummer: B15325909
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: DSXXDLXXNDVZPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide is a compound that features a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide typically involves the reaction of 1H-1,3-benzodiazole with an appropriate amino acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring or the amino group .

Wissenschaftliche Forschungsanwendungen

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol
  • 1H-1,3-benzodiazol-7-amine
  • 1-allyl-1H-benzo[d]imidazol-2-yl

Uniqueness

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

2-amino-3-(benzimidazol-1-yl)propanamide

InChI

InChI=1S/C10H12N4O/c11-7(10(12)15)5-14-6-13-8-3-1-2-4-9(8)14/h1-4,6-7H,5,11H2,(H2,12,15)

InChI-Schlüssel

DSXXDLXXNDVZPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.